Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate is an organic compound with the chemical formula C10H9NO2S. It is a colorless liquid with a special aroma and is mainly used in the field of organic synthesis. This compound is part of the thiophene class of compounds, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate typically involves the reaction of 2-thiophene formaldehyde and acetonitrile acid ethyl ester under the catalysis of a base. Cyanation is carried out using cyanide . Another method involves heating the desired amine with ethyl cyanoacetate in ethyl alcohol to afford the N-substituted cyanoacetamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-cyano-3-(thien-2-yl)acrylate: This compound is similar in structure but has an ethyl ester group instead of an amino group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-cyano-3-(thiophen-2-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8(6-11)7-12-9-4-3-5-15-9/h3-5,7,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGRRZQWAWJLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90799936 |
Source
|
Record name | Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90799936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65075-97-0 |
Source
|
Record name | Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90799936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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